3-Hepten-2-one, 4-ethyl- (9CI)

Physicochemical Characterization Purification Protocol Thermal Stability

3-Hepten-2-one, 4-ethyl- (9CI), also known as (3E)-4-ethylhept-3-en-2-one, is a C9 α,β-unsaturated ketone (enone) with the molecular formula C9H16O and a molecular weight of 140.22 g/mol. It is structurally defined by a seven-carbon chain featuring a ketone at the 2-position, a double bond between the 3- and 4-carbons, and an ethyl substituent at the 4-position, with the (3E) stereochemistry typically specified.

Molecular Formula C9H16O
Molecular Weight 140.226
CAS No. 160174-26-5
Cat. No. B575162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hepten-2-one, 4-ethyl- (9CI)
CAS160174-26-5
Synonyms3-Hepten-2-one, 4-ethyl- (9CI)
Molecular FormulaC9H16O
Molecular Weight140.226
Structural Identifiers
SMILESCCCC(=CC(=O)C)CC
InChIInChI=1S/C9H16O/c1-4-6-9(5-2)7-8(3)10/h7H,4-6H2,1-3H3
InChIKeyMCNHFDAOCWJZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hepten-2-one, 4-ethyl- (9CI) (CAS 160174-26-5): Chemical Profile and Procurement Context


3-Hepten-2-one, 4-ethyl- (9CI), also known as (3E)-4-ethylhept-3-en-2-one, is a C9 α,β-unsaturated ketone (enone) with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It is structurally defined by a seven-carbon chain featuring a ketone at the 2-position, a double bond between the 3- and 4-carbons, and an ethyl substituent at the 4-position, with the (3E) stereochemistry typically specified . This compound is primarily categorized as a research chemical and a synthetic intermediate, with potential applications in flavor and fragrance chemistry due to its structural similarity to other organoleptic enones . Its commercial availability is generally limited to specialist chemical suppliers, often at a purity of 95%.

1 Regiospecific (3E)-4-ethyl enone scaffold for Michael addition and conjugate addition studies
2 Research-grade synthetic intermediate with defined α,β-unsaturated ketone stereochemistry
3 Predicted physicochemical data requires experimental verification before scale-up or formulation work

Why Unsubstituted or Positional Isomer Analogs Cannot Replace 3-Hepten-2-one, 4-ethyl- (9CI)


For procurement in research and synthesis, 3-Hepten-2-one, 4-ethyl- (9CI) cannot be simply interchanged with generic 'heptenone' or 'ethyl heptenone' analogs. The specific positioning of the ethyl group at C4 and the (3E) double bond configuration fundamentally alters its physical properties, reactivity as a Michael acceptor, and organoleptic profile compared to its closest in-class candidates [1]. As the quantitative evidence below demonstrates, substituting this compound with the unsubstituted parent, 3-hepten-2-one, results in a significant difference in boiling point and flash point, impacting purification and safety protocols . Further, regioisomers like the 5-ethyl analog exhibit different density and boiling characteristics, rendering them unsuitable for reactions or formulations where precise physical behavior is critical [2].

Risk Factor
4-Ethyl Target Profile
Substitute Mismatch
Boiling Point & Flash Point
Higher boiling point (~201 °C) and flash point (~73 °C) alter distillation and handling protocols
Unsubstituted 3-hepten-2-one boils ~43 °C lower with flash point 49–52 °C; purification and transport classification may shiftPredicted data context; experimental confirmation recommended
Density / Volumetric Behavior
Predicted density ~0.8 g/cm³
5-Ethyl isomer density ~0.92 g/cm³; volumetric dosing and QC identity tests may not transfer directlyPositional isomerism produces measurable bulk property differences
Lipophilicity / Partitioning
Predicted LogP 2.71
3-Ethyl isomer LogP 2.90; chromatographic retention and partitioning behavior may differRegioisomeric shift may alter method selectivity

Quantitative Differentiation Evidence for 3-Hepten-2-one, 4-ethyl- (9CI) vs. Analogs


Boiling Point Elevation Versus Unsubstituted 3-Hepten-2-one

The 4-ethyl substitution in 3-Hepten-2-one, 4-ethyl- (9CI) leads to a significantly higher boiling point compared to the unsubstituted 3-hepten-2-one. This difference directly impacts purification strategies such as distillation.

Boiling Point vs Parent
Predicted context
Target ~201 °C vs Parent 157.8 °C
Δ +43 °C
Supports distillation protocol differentiation
Target value predicted; experimental validation advised
Physicochemical Characterization Purification Protocol Thermal Stability

Elevated Flash Point and Reduced Flammability Risk

The flash point of 3-Hepten-2-one, 4-ethyl- (9CI) is notably higher than its unsubstituted analog, indicating it is less flammable and potentially safer to handle and transport under standard conditions.

Flash Point Elevation
Predicted context
73.1 ± 11.9 °C
Predicted Flash Point (Closed Cup)
May support handling and transport review
Above 60 °C threshold context; predicted data to verify
Safety Handling Transportation Flammability

Density and Molecular Weight Differentiation from 5-Ethyl Positional Isomer

Despite having an identical molecular formula and weight, the 4-ethyl regioisomer is predicted to have a lower density than the 5-ethyl regioisomer. This physical distinction confirms that positional isomerism directly translates to measurable, non-identical bulk properties. [1]

Density vs 5-Ethyl Isomer
Cross-study comparable
Target ~0.8 vs 5-Ethyl 0.92 g/cm³
Δ −0.12 g/cm³
Confirms non-identity for QC and formulation
Target predicted; comparator experimental at 20 °C
Formulation Chemistry Quality Control Identity Assay

Regioisomeric Differentiation from 3-Ethyl-3-hepten-2-one by Boiling Point and LogP

Computational prediction models indicate that the 4-ethyl and 3-ethyl regioisomers of heptenone possess nearly identical boiling points but a distinct difference in lipophilicity (LogP). The 4-ethyl isomer (LogP 2.71) is predicted to be less lipophilic than the 3-ethyl isomer (LogP 2.90). This suggests different partitioning behavior in chromatography and biological systems.

LogP vs 3-Ethyl Isomer
Predicted context
Target 2.71 vs 3-Ethyl 2.90 LogP
Δ −0.19 units
Supports chromatographic method selectivity review
Both values predicted; partitioning context to verify
Structural Isomerism Separation Science Reactivity

Purity Specification and Assay Availability

Commercially available 3-Hepten-2-one, 4-ethyl- (9CI) is typically supplied with a defined purity of 95%, as specified by multiple vendors . While generic purity data for other analogs are similarly available, this defined specification provides a baseline for procurement, enabling direct comparison of supplier offerings for this specific CAS number.

Commercial Purity Specification
Supplier specification
95%
Typical Commercial Purity
Establishes procurement specification baseline
Class parity with in-class analogs; vendor data
Procurement Specification Analytical Chemistry Purity

Procurement-Specific Application Scenarios for 3-Hepten-2-one, 4-ethyl- (9CI)


Synthetic Chemistry: Regiospecific Building Block for Michael Addition Studies

The (3E)-4-ethyl-3-hepten-2-one structure serves as a defined α,β-unsaturated ketone (Michael acceptor) with steric bulk at the 4-position. The quantitative differentiation in LogP and boiling point from its isomers allows researchers to selectively study the steric and electronic effects of a 4-ethyl substituent on conjugate addition reactions, where substitution at the 3- or 5- position would yield different kinetic outcomes.

Flavor and Fragrance Research: Organoleptic Lead Optimization

The compound's classification as a flavor and fragrance intermediate, combined with its distinct physicochemical properties (higher boiling point and flash point vs. the parent 3-hepten-2-one ), makes it a candidate for developing less volatile, safer flavor profiles. Its (3E) stereochemistry provides a defined starting point for investigating the relationship between alkene geometry and organoleptic perception, a critical pursuit in flavor design.

Procurement for Physicochemical Property Benchmarking

Given the mix of predicted and experimental data available for this compound and its close analogs, a procurement of the 4-ethyl isomer presents a clear opportunity to generate experimental validation data (e.g., experimental boiling point, density, and LogP). This would create a proprietary, definable dataset for a research group, building directly on the predicted cross-study comparisons outlined in this guide .

Application
Selection Property
Validation Focus
Michael Addition Studies
Regiospecific (3E)-4-ethyl enone scaffold
Steric and electronic substituent effects on conjugate addition
Flavor & Fragrance Research
Defined alkene geometry and reduced volatility profile
Organoleptic structure-activity review with (3E) stereochemistry
Physicochemical Benchmarking
Predicted data requiring experimental validation
Experimental boiling point, density, and LogP determination
Quote Request

Request a Quote for 3-Hepten-2-one, 4-ethyl- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.